1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one
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Overview
Description
1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its fused ring structure, which includes an imidazole ring and a quinazoline ring. It has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with 4-chlorobenzaldehyde in the presence of a base, followed by cyclization with phenyl isocyanate. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline and imidazole derivatives, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. The compound interacts with key enzymes and receptors involved in cell proliferation and survival, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as afatinib, erlotinib, and gefitinib, which are used as anticancer agents.
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which are used as antimicrobial agents.
Uniqueness
1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one is unique due to its fused ring structure, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry.
Properties
CAS No. |
62481-21-4 |
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Molecular Formula |
C22H14ClN3O |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C22H14ClN3O/c23-16-10-12-17(13-11-16)26-20(15-6-2-1-3-7-15)14-25-21(27)18-8-4-5-9-19(18)24-22(25)26/h1-14H |
InChI Key |
IYGQNFMFAGUVNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=O)C4=CC=CC=C4N=C3N2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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